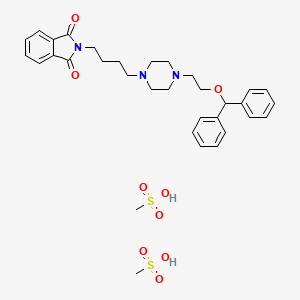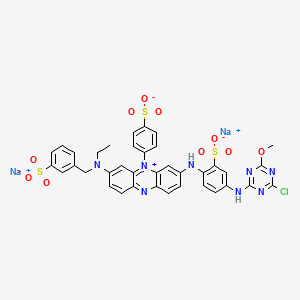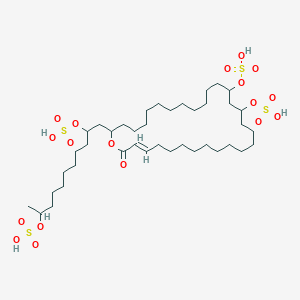
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-4,4-dimethyl-6-(4-(S-(4-hydroxyphenyl)sulfonimidoyl)butoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-4,4-dimethyl-6-(4-(S-(4-hydroxyphenyl)sulfonimidoyl)butoxy)- is a complex organic compound belonging to the benzoxazine family Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-3,1-Benzoxazin-2-one derivatives typically involves the cyclization of anthranilic acid derivatives with carboxylic acid chlorides under various conditions. One effective method for synthesizing 2-substituted 4H-3,1-benzoxazin-4-one derivatives is a one-pot reaction using iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents . This method is advantageous due to its mild conditions, high yields, and simplified workup procedures.
Industrial Production Methods
Industrial production of benzoxazine derivatives often involves large-scale cyclodehydration reactions using acetic anhydride, polyphosphoric acid, sulfuric acid, or pyridine as cyclizing agents . These methods are optimized for high efficiency and scalability, making them suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
2H-3,1-Benzoxazin-2-one derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydrobenzoxazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of functionalized benzoxazinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Cyclizing agents: Cyanuric chloride, dimethylformamide, acetic anhydride.
Major Products
The major products formed from these reactions include quinazolinone derivatives, dihydrobenzoxazinone derivatives, and various substituted benzoxazinone compounds .
Aplicaciones Científicas De Investigación
2H-3,1-Benzoxazin-2-one derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Investigated for their potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2H-3,1-Benzoxazin-2-one derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives act as non-nucleoside reverse transcriptase inhibitors, blocking the activity of HIV-1 reverse transcriptase and preventing viral replication . Other derivatives may inhibit specific enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2H-3,1-Benzoxazin-2-one include:
Efavirenz: A non-nucleoside reverse transcriptase inhibitor used in HIV therapy.
4-Phenylureido/thioureido-substituted benzoxazines: Studied for their biological activities, including myorelaxant effects.
Uniqueness
The uniqueness of 2H-3,1-Benzoxazin-2-one derivatives lies in their structural diversity and the presence of functional groups such as sulfonimidoyl and hydroxyphenyl groups
Propiedades
Número CAS |
89432-15-5 |
|---|---|
Fórmula molecular |
C20H24N2O5S |
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
6-[4-[(4-hydroxyphenyl)sulfonimidoyl]butoxy]-4,4-dimethyl-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C20H24N2O5S/c1-20(2)17-13-15(7-10-18(17)22-19(24)27-20)26-11-3-4-12-28(21,25)16-8-5-14(23)6-9-16/h5-10,13,21,23H,3-4,11-12H2,1-2H3,(H,22,24) |
Clave InChI |
ZLOCWRKXFNPGJD-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=CC(=C2)OCCCCS(=N)(=O)C3=CC=C(C=C3)O)NC(=O)O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12760508.png)
